Unique 3-Carbothioamide Substitution for KCNQ Modulation
The compound's defining feature is the 3-carbothioamide group on a thiomorpholine core, a specific substitution pattern identified in patent literature as crucial for KCNQ potassium channel opener activity [1]. In contrast, analogs like 4-acetylthiomorpholine-3-carboxamide (CAS 1862332-61-3) replace the thioamide with an amide, and thiomorpholine-4-carbothioamide (CAS 72662-56-7) lacks the 3-position substitution. This specific 3-carbothioamide substitution is not found in common commercial alternatives, making it a unique starting material for patent-defined CNS research programs [2].
| Evidence Dimension | Substitution pattern critical for target activity |
|---|---|
| Target Compound Data | 4-Acetylthiomorpholine-3-carbothioamide (3-carbothioamide substitution) |
| Comparator Or Baseline | 4-Acetylthiomorpholine-3-carboxamide (amide substitution); Thiomorpholine-4-carbothioamide (4-position substitution, no 3-substituent) |
| Quantified Difference | N/A (qualitative structure-activity relationship from patent claims) |
| Conditions | KCNQ family potassium ion channel modulation assays (patent-based) |
Why This Matters
This specific substitution pattern is a prerequisite for KCNQ channel opener activity, meaning procurement of this exact compound is necessary to replicate or build upon patent-defined CNS research programs.
- [1] Tornøe, C. W., et al. Substituted thiomorpholine derivatives. U.S. Patent Application US20110294787, 2011. View Source
- [2] Awakn LS Europe Holdings Limited. Bridged ring compounds and their therapeutic use as CNS agents. US Patent Application 18838986, 2023. View Source
